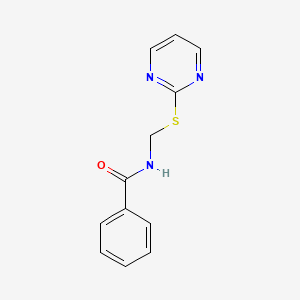

N-(pyrimidin-2-ylsulfanylmethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(pyrimidin-2-ylsulfanylmethyl)benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound is known for its role in medicinal chemistry, drug synthesis, and organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyrimidin-2-ylsulfanylmethyl)benzamide typically involves the reaction of pyrimidine derivatives with benzamide under specific conditions. One common method involves the use of pyrimidine-2-thiol and benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Analyse Chemischer Reaktionen

Types of Reactions

N-(pyrimidin-2-ylsulfanylmethyl)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the pyrimidine ring or the benzamide moiety is substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the pyrimidine or benzamide moieties .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

N-(pyrimidin-2-ylsulfanylmethyl)benzamide can be synthesized through various methods, including the coupling of pyrimidine derivatives with benzamide frameworks. The synthesis often involves the use of catalysts to enhance yield and efficiency. For instance, recent studies have highlighted the use of bimetallic metal-organic frameworks as effective catalysts in similar reactions, demonstrating high productivity and reusability in synthesizing related compounds .

Biological Activities

1. Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit promising antimicrobial activity. For example, studies on substituted benzenesulfonamides have shown effective inhibition against various bacterial strains. The presence of the pyrimidine moiety may enhance the interaction with microbial targets, leading to increased efficacy .

2. Antitumor Activity

The compound has potential antitumor properties. Investigations into related pyrimidine derivatives have revealed their ability to inhibit cancer cell proliferation in vitro. Specifically, derivatives containing the pyrimidine structure have been evaluated for their anticancer activities against human cancer cell lines, showing significant promise as RXRα antagonists .

3. Insecticidal and Antifungal Activities

Novel derivatives bearing similar structures have been synthesized and tested for insecticidal and antifungal activities. These studies demonstrate that certain modifications to the benzamide framework can lead to enhanced biological activity against pests and pathogens, making them suitable candidates for agricultural applications .

Case Study 1: Antimicrobial Efficacy

A study focused on the synthesis of N-(pyrazin-2-yl)benzenesulfonamides showed that structural variations significantly influence antimicrobial efficacy. The results indicated that specific linkers connecting the pyrazine core to benzene rings could enhance bioactivity against Mycobacterium tuberculosis . This finding underscores the importance of structural optimization in developing effective antimicrobial agents.

Case Study 2: Cancer Treatment

In a study evaluating new hydrazine derivatives based on pyrimidine structures, researchers found that substituents at specific positions greatly affected antiproliferative activity against liver and lung cancer cell lines. The data suggested that compounds with a pyrimidin-2-yl group exhibited superior activity compared to their counterparts lacking this moiety . This highlights the potential of this compound as a lead compound in cancer therapy.

Wirkmechanismus

The mechanism of action of N-(pyrimidin-2-ylsulfanylmethyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, as a quorum sensing inhibitor, it interferes with the quorum sensing signaling pathway in bacteria, thereby obstructing cell-to-cell communication and biofilm formation. This disruption can lead to the inhibition of bacterial growth and the prevention of antimicrobial resistance .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(pyrimidin-2-yl)alkyl/arylamide derivatives: These compounds share a similar pyrimidine core and have been studied for their quorum sensing inhibitory effects.

2-(pyridin-2-yl)pyrimidine derivatives: These compounds exhibit a range of biological activities, including anti-fibrotic and antimicrobial properties.

Uniqueness

N-(pyrimidin-2-ylsulfanylmethyl)benzamide stands out due to its unique combination of a pyrimidine ring and a benzamide moiety, which imparts distinct chemical and biological properties.

Biologische Aktivität

N-(Pyrimidin-2-ylsulfanylmethyl)benzamide is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and agrochemistry. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a benzamide structure with a pyrimidine ring and a sulfanyl group. The synthesis typically involves the reaction of benzoyl chloride with pyrimidine derivatives, followed by the introduction of a sulfanyl group. Specific synthetic pathways may vary depending on desired substituents and functional groups.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that related benzamides showed potent antifungal activity against various pathogens, including Botrytis cinerea and Botryosphaeria dothidea. Compounds in this class displayed better in vitro bioactivities than traditional antifungal agents at concentrations as low as 50 μg/mL .

2. Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that certain benzamide derivatives can inhibit cell growth in cancer cell lines, with IC50 values ranging from 0.09 to 0.32 mM . This inhibition is often linked to the compounds' ability to interfere with critical signaling pathways, such as the epidermal growth factor receptor (EGFR) pathway .

3. Neuropharmacological Effects

Compounds similar to this compound have been investigated for neuroleptic activity. For instance, certain benzamides have shown efficacy in reducing stereotyped behaviors in animal models of psychosis, suggesting potential applications in treating psychiatric disorders .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been noted for its inhibitory effects on various enzymes, including carbonic anhydrases (CAs) and cholinesterases, which are crucial in regulating physiological processes .

- Regulation of Gene Expression : It interacts with key signaling pathways involved in gene expression regulation, particularly through kinases activated by stress or inflammatory stimuli .

Case Study 1: Antifungal Efficacy

A series of experiments evaluated the antifungal properties of this compound derivatives against Botrytis cinerea. Results indicated that certain derivatives achieved up to 90.5% inhibition at concentrations significantly lower than traditional treatments .

Case Study 2: Anticancer Activity

In a study focusing on anticancer effects, derivatives of this compound were tested against A431 cells. The results demonstrated substantial growth inhibition correlating with structural modifications that enhanced binding affinity to target proteins involved in cancer proliferation .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

N-(pyrimidin-2-ylsulfanylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3OS/c16-11(10-5-2-1-3-6-10)15-9-17-12-13-7-4-8-14-12/h1-8H,9H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIZLKSFIDMIPHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCSC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.